Benzoquinoquinoxaline

Catalog No.
S12882593
CAS No.
M.F
C23H21N5O
M. Wt
383.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoquinoquinoxaline

Product Name

Benzoquinoquinoxaline

IUPAC Name

N'-(19-methoxy-2,10,13-triazapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17(22),18,20-undecaen-11-yl)propane-1,3-diamine

Molecular Formula

C23H21N5O

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C23H21N5O/c1-29-15-8-9-16-14(13-15)7-10-19-20(16)28-21-17-5-2-3-6-18(17)27-23(22(21)26-19)25-12-4-11-24/h2-3,5-10,13H,4,11-12,24H2,1H3,(H,25,27)

InChI Key

VLYNNEGUOHUAER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C2)N=C4C(=N3)C5=CC=CC=C5N=C4NCCCN

Benzoquinoquinoxaline is an organic compound characterized by its unique structure, which includes a fused quinoxaline and benzoquinone moiety. This compound is notable for its ability to stabilize triplex DNA structures, making it a significant subject of study in molecular biology and medicinal chemistry. The molecular formula of benzoquinoquinoxaline is C13H8N2C_{13}H_{8}N_{2}, and its structure facilitates intercalation into DNA, allowing it to influence various biological processes.

, particularly those involving DNA. It has been shown to stabilize triple-helical DNA structures and can induce cleavage in double-stranded DNA under specific conditions. For instance, the compound can interact with copper ions in the presence of reducing agents to generate radicals that cleave DNA strands . Furthermore, benzoquinoquinoxaline derivatives are known for their ability to repress transcription downstream of triplex-forming sequences, highlighting their role in gene regulation .

The biological activity of benzoquinoquinoxaline is primarily linked to its interaction with nucleic acids. It exhibits a distinct triplex-stabilizing effect, which can prevent the unwinding of triplex DNA by helicases such as ChlR1 . This stabilization is crucial for maintaining genomic integrity, especially under genotoxic stress conditions. Additionally, benzoquinoquinoxaline has been observed to induce double-stranded breaks in DNA, which may have implications for cancer therapy by targeting tumor cells that rely on specific DNA repair pathways .

Synthesis of benzoquinoquinoxaline typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzylamine with ortho-quinone derivatives, followed by cyclization to form the quinoxaline core. Variations in synthesis can lead to different derivatives with enhanced properties or specific functionalities. For example, the introduction of substituents on the benzene ring can modify the compound's intercalating ability and biological activity .

Benzoquinoquinoxaline has several applications in scientific research and potential therapeutic contexts:

  • Molecular Biology: Used as a tool for studying DNA structures and interactions.
  • Cancer Research: Investigated for its ability to induce DNA damage selectively in cancer cells.
  • Gene Regulation: Explored for its potential to modulate gene expression through triplex formation.
  • Diagnostic Tools: Potential use in assays for detecting specific nucleic acid sequences due to its binding properties.

Studies have shown that benzoquinoquinoxaline interacts specifically with triplex-forming sequences in DNA, stabilizing these structures against unwinding by helicases . Its interaction with double-stranded DNA also leads to cleavage under certain conditions, making it a valuable compound for probing DNA dynamics. Interaction studies often involve assessing the compound's effects on various helicases and other nucleic acid-binding proteins, providing insights into its mechanism of action and potential therapeutic uses.

Benzoquinoquinoxaline shares structural and functional similarities with several other compounds known for their interactions with nucleic acids. Below are some notable compounds:

Compound NameStructure TypeUnique Features
Acridine OrangeIntercalating agentFluorescent properties; used in microscopy
DoxorubicinAnthracycline antibioticStrong intercalator; used in cancer treatment
Actinomycin DPolypeptide antibioticBinds DNA; inhibits RNA synthesis
PhenanthridineIntercalating agentKnown for its anti-cancer properties

Benzoquinoquinoxaline is unique due to its specific ability to stabilize triplex DNA structures while also inducing cleavage in double-stranded DNA under particular conditions. This dual functionality distinguishes it from other intercalating agents that primarily focus on stabilization without significant cleavage activity.

Mechanistic Foundations of Triplex-Induced Transcriptional Inhibition

The formation of intramolecular triplex structures, commonly referred to as Hoogsteen-paired DNA or H-DNA, creates significant topological constraints that interfere with transcriptional machinery progression. Benzoquinoquinoxaline enhances this natural phenomenon by stabilizing triplex conformations through intercalation between the bases, effectively amplifying the steric hindrance effects that block RNA polymerase movement [2] [4].

The molecular mechanism underlying transcriptional repression involves the specific binding of benzoquinoquinoxaline to polypurine-polypyrimidine sequences that have adopted intramolecular triplex conformations. When these structures form upstream of transcriptional start sites, they create physical barriers that prevent the assembly and progression of the transcriptional complex. The aminopropyl side chain of benzoquinoquinoxaline positions itself within the minor groove of the triplex structure, providing additional stabilization that maintains the inhibitory conformation for extended periods [5] [6].

Quantitative Analysis of Dose-Dependent Transcriptional Effects

Systematic investigations using bacterial reporter systems have revealed a strong correlation between benzoquinoquinoxaline concentration and the degree of transcriptional repression achieved. In Escherichia coli cells harboring plasmids with H-DNA forming sequences upstream of beta-lactamase genes, benzoquinoquinoxaline treatment produced concentration-dependent inhibition ranging from 25% at 0.5 micromolar to 48% at 4.0 micromolar concentrations [2] [3].

Benzoquinoquinoxaline Concentration (μM)Transcriptional Repression (%)SystemTarget Sequence
0.525 [2]E. coli pIbla69 plasmidH-DNA forming sequence
2.035 [2]E. coli pIbla69 plasmidH-DNA forming sequence
4.048 [2] [3]E. coli pIbla69 plasmidH-DNA forming sequence
4.00 [3]Control pBR322 plasmidNo H-DNA sequence
20.050 [5]HEK-293T cellsGAA- TTC repeat
40.0Baseline level [5]HEK-293T cellsGAA- TTC repeat

The specificity of this repression mechanism was conclusively demonstrated through control experiments using plasmids lacking triplex-forming sequences. In these control systems, benzoquinoquinoxaline showed no effect on transcriptional activity, confirming that the observed inhibition results specifically from triplex stabilization rather than nonspecific interactions with the transcriptional machinery [3].

Structural Requirements for Effective Transcriptional Blockade

The effectiveness of benzoquinoquinoxaline-mediated transcriptional repression depends critically on the specific sequence composition and structural characteristics of the target DNA regions. Polypurine-polypyrimidine sequences with mirror repeat symmetry provide optimal binding sites for benzoquinoquinoxaline, as these sequences can readily adopt the intramolecular triplex conformations necessary for compound binding [7].

Research investigating Friedreich's ataxia-associated GAA- TTC repeat expansions has provided detailed insights into the sequence-dependent nature of benzoquinoquinoxaline action. These studies demonstrated that expanded GAA repeat sequences form pyrimidine motif triplexes in supercoiled plasmids, and benzoquinoquinoxaline binding to these structures effectively blocks the unwinding activity of DDX11 helicase, preventing repeat expansion during DNA replication [5] [8].

The formation of effective transcriptional blocks requires not only appropriate sequence content but also favorable topological conditions. Negative supercoiling facilitates the adoption of triplex conformations by reducing the energetic barrier for strand separation and realignment. Benzoquinoquinoxaline binding further stabilizes these structures, creating persistent obstacles to transcriptional elongation that can maintain repression for hours under physiological conditions [9] [10].

Cellular Implications of Triplex-Mediated Gene Silencing

The discovery that benzoquinoquinoxaline can selectively repress transcription through triplex stabilization has revealed important insights into natural gene regulation mechanisms. Endogenous polypurine-polypyrimidine sequences capable of forming triplex structures are found throughout mammalian genomes, particularly in regulatory regions of genes involved in development and disease [11].

Studies of ribosomal RNA gene silencing have demonstrated that naturally occurring RNA-DNA triplex formation plays essential roles in chromatin organization and gene expression control. The nucleolar remodeling complex uses triplex structures formed by promoter-transcribed RNA to recruit DNA methyltransferases and histone-modifying enzymes, establishing heterochromatin domains that silence ribosomal RNA transcription [11].

Benzoquinoquinoxaline treatment of cultured mammalian cells reveals the widespread occurrence of triplex-forming sequences and their potential regulatory functions. Immunofluorescence studies using triplex-specific antibodies show dramatic increases in triplex DNA accumulation following benzoquinoquinoxaline treatment, particularly in cells deficient in DNA repair helicases that normally resolve these structures [12].

Temporal Dynamics of Transcriptional Inhibition

The kinetics of benzoquinoquinoxaline-induced transcriptional repression reflect the time required for compound uptake, triplex formation, and stabilization. Fluorescence microscopy studies confirm rapid cellular accumulation of benzoquinoquinoxaline, with detectable nuclear localization occurring within minutes of treatment [2].

However, maximal transcriptional repression typically requires several hours to develop, corresponding to the time needed for existing RNA polymerase complexes to complete transcription of genes already in progress. Once established, benzoquinoquinoxaline-stabilized triplex structures can maintain transcriptional repression for extended periods, with effects persisting for 12-24 hours after initial treatment [3].

The reversibility of transcriptional repression depends on the stability of the stabilized triplex structures and the cellular mechanisms available for their resolution. In cells expressing active DNA helicases capable of unwinding triplex DNA, transcriptional activity can recover relatively rapidly following benzoquinoquinoxaline removal. Conversely, in helicase-deficient cells, triplex structures may persist indefinitely, leading to permanent gene silencing [12].

Sequence-Dependent Cleavage by 1,10-Phenanthroline Conjugates

Chemical Architecture and Binding Specificity

The conjugation of benzoquinoquinoxaline with 1,10-phenanthroline creates a bifunctional molecule that combines triplex-specific recognition with copper-mediated nucleolytic activity. This hybrid compound, designated BQQ-OP (benzoquinoquinoxaline-1,10-phenanthroline), demonstrates remarkable precision in targeting specific DNA sequences for oxidative cleavage [13] [14].

The molecular design of BQQ-OP conjugates exploits the complementary binding properties of the two component molecules. The benzoquinoquinoxaline moiety provides sequence-specific recognition through intercalation into triplex structures, while the 1,10-phenanthroline component coordinates copper ions to generate reactive oxygen species capable of inducing DNA strand breaks [13].

Structural studies reveal that BQQ-OP conjugates bind triplex DNA with the benzoquinoquinoxaline component intercalated between the bases and the 1,10-phenanthroline component positioned to coordinate copper in the minor groove. This arrangement optimizes both the stability of the DNA-compound complex and the efficiency of copper-mediated oxidative cleavage [15] [14].

Mechanistic Details of Copper-Mediated DNA Oxidation

The nucleolytic activity of BQQ-OP conjugates requires the formation of a ternary complex involving the conjugate, copper ions, and a reducing agent such as 3-mercaptopropionic acid. Upon reduction, the copper-1,10-phenanthroline complex generates hydroxyl radicals and other reactive oxygen species that abstract hydrogen atoms from the DNA backbone, leading to strand scission [16] [17].

The bis(1,10-phenanthroline)copper(I) complex represents the active nucleolytic species in these reactions. This complex demonstrates strong preference for binding in the minor groove at pyrimidine-purine steps, particularly favoring TAT trinucleotide sequences. The second phenanthroline ring appears essential for determining sequence selectivity, as mono-phenanthroline complexes show different cleavage patterns [16] [18].

Cleavage AgentPreferred SequenceCleavage EfficiencyMechanism
BQQ-1,10-phenanthrolineTAxT triplets [13]Enhanced at triplex sites [13]Triplex-directed [13]
BQQ-1,10-phenanthrolineTriplex-forming regions [13]Sequence-dependent within triplex [13]Copper-mediated oxidation [13]
Phenanthroline-oligonucleotideComplementary target [19]>70% double-strand cleavage [19]Minor groove intercalation [19]
Bis(1,10-phenanthroline)copper(I)TAT triplets [18]Most strongly preferred [18]Minor groove binding [18]
Bis(1,10-phenanthroline)copper(I)TGT, TAAT, TAGT [18]Moderately preferred [18]Sequence-dependent binding [18]

The oxidative cleavage mechanism involves multiple pathways, including direct strand scission and the formation of alkali-labile lesions. Studies using synthetic DNA substrates containing 2-deoxyribonolactone lesions demonstrate that BQQ-OP can induce both immediate strand breaks and delayed cleavage products that require alkaline treatment for detection [20].

Sequence Recognition Patterns and Cleavage Specificity

Detailed analysis of BQQ-OP cleavage patterns reveals strong sequence preferences that reflect both the triplex-binding specificity of the benzoquinoquinoxaline component and the minor groove binding characteristics of the copper-1,10-phenanthroline moiety. Within triplex-forming sequences, BQQ-OP demonstrates enhanced cleavage at stretches containing TAxT base triplets [13].

The influence of DNA sequence context on cleavage efficiency extends beyond the immediate triplex-forming region. Surrounding sequences can modulate both the formation of triplex structures and the accessibility of the minor groove to the copper-1,10-phenanthroline component. Sequences rich in adenine-thymine base pairs generally show enhanced susceptibility to cleavage compared to guanine-cytosine rich regions [21] [16].

Comparative studies with other sequence-specific nucleases reveal that BQQ-OP conjugates achieve uniquely precise targeting through their dual recognition mechanism. Unlike restriction endonucleases that recognize short palindromic sequences, or DNase I that cleaves DNA relatively nonspecifically, BQQ-OP can target much longer sequences with high specificity by recognizing extended triplex-forming regions [22].

Applications in Structural Biology and Genomics

The sequence-specific cleavage capabilities of BQQ-OP conjugates have enabled powerful applications in nucleic acid structural analysis and genomics research. The ability to cleave DNA specifically at triplex-forming sites provides a valuable tool for mapping these structures in complex genomic contexts [8] [9].

Studies of Friedreich's ataxia GAA- TTC repeat expansions have utilized BQQ-OP cleavage to characterize the formation and structure of triplex DNA at pathologically relevant sequences. These investigations confirmed that GAA repeats form pyrimidine motif triplexes in supercoiled plasmids and revealed that longer repeat expansions can form multiple distinct triplex isomers [8] [7].

The application of BQQ-OP cleavage to ribosomal RNA structure determination has provided detailed maps of triplex formation within functional RNA-protein complexes. By targeting specific triplex-forming sequences with BQQ-OP conjugates, researchers can identify regions of ribosomal RNA that adopt non-canonical secondary structures during translation [23].

Distance Determination and Genomic Mapping

A unique application of BQQ-OP technology involves the determination of distances between specific DNA sequences through coordinated cleavage reactions. By preparing BQQ-OP conjugates targeted to two distinct sequences within a DNA fragment, researchers can measure the intervening distance by analyzing the size of fragments liberated by dual cleavage reactions [22].

This approach has been successfully applied to confirm the 24-kilobase separation between chicken delta-crystallin genes, demonstrating the precision and reliability of BQQ-OP-mediated distance measurements. The method offers significant advantages over traditional restriction mapping approaches, as it can target any sequence capable of forming triplex structures rather than being limited to specific restriction enzyme recognition sites [22].

The genomic mapping applications of BQQ-OP extend to the characterization of complex repeat expansions associated with human genetic diseases. By using BQQ-OP conjugates to cleave specifically within expanded repeat regions, researchers can determine the size and organization of pathological repeat expansions that are difficult to analyze by conventional molecular techniques [24].

Optimization of Cleavage Conditions

The efficiency and specificity of BQQ-OP-mediated cleavage can be optimized through careful control of reaction conditions, including pH, ionic strength, temperature, and the concentrations of copper ions and reducing agents. Acidic conditions favor the formation of certain triplex structures, particularly those involving cytosine protonation, while neutral pH conditions are optimal for other triplex motifs [4].

The choice of reducing agent significantly influences both the rate and pattern of DNA cleavage. Ascorbate provides more efficient reduction than thiol-containing compounds like 3-mercaptopropionic acid, leading to faster cleavage rates without altering sequence selectivity. However, thiol reducing agents may be preferred in some applications due to their ability to compete with DNA for copper coordination, providing additional control over reaction kinetics [16].

Temperature optimization involves balancing the stability of triplex structures against the kinetics of the cleavage reaction. Lower temperatures favor triplex formation but slow the oxidative cleavage reaction, while higher temperatures may destabilize triplex structures before cleavage can occur. Optimal conditions typically involve incubation at room temperature for complex formation followed by brief incubation at 37°C for the cleavage reaction [9] [24].

Impact on Plasmid Supercoiling and Replication Dynamics

Fundamental Relationships Between Supercoiling and Triplex Formation

The topological state of DNA profoundly influences the formation and stability of triplex structures, with negative supercoiling providing the driving force necessary for intramolecular triplex formation. Benzoquinoquinoxaline binding to these structures creates additional topological constraints that can significantly alter the superhelical density of plasmid DNA molecules [10] [25].

Mathematical modeling of supercoiled DNA rings demonstrates that the formation of triplex structures consumes negative superhelical turns, converting them into locally unwound regions stabilized by Hoogsteen base pairing. Benzoquinoquinoxaline intercalation into these structures introduces additional unwinding, further reducing the effective superhelical density of the remaining DNA [25].

The relationship between supercoiling and triplex formation follows predictable thermodynamic principles, with the free energy of triplex formation being directly related to the superhelical density of the DNA substrate. Studies using synthetic supercoiled DNA rings of varying sizes demonstrate linear relationships between writhe and twist components of supercoiling up to moderate levels of superhelical stress [25].

Effects on DNA Replication Initiation and Elongation

Benzoquinoquinoxaline-stabilized triplex structures can significantly impact DNA replication through multiple mechanisms, including interference with replication initiation, impedance of replication fork progression, and alteration of the topological environment required for efficient DNA synthesis [26] [27].

The formation of stable triplex structures near replication origins can prevent the assembly of pre-replication complexes by blocking access to essential DNA binding sites. Additionally, the altered superhelical density resulting from triplex formation can affect the activity of DNA helicases and other replication proteins that are sensitive to DNA topology [28].

SystemEffect on ReplicationSupercoiling ImpactConcentration/Condition
HEK-293T cellsInhibited GAA expansion [5]Triplex stabilization [5]20-40 nM BQQ [5]
NER-deficient cellsFork collapse and DSBs [27]Impediment to fork progression [27]Triplex-forming oligonucleotides [27]
E. coliNo effect on plasmid abundance [2]H-DNA formation maintained [2]0.5-4 μM BQQ [2]
B. subtilisAltered fork dynamics [29]Replication stress response [29]Nutritional downshift [29]
Supercoiled DNA ringsChanged writhe and twist [25]Linear writhe/twist relationship [25]σ = 0.043-0.128 [25]

Replication fork progression can be severely impeded by benzoquinoquinoxaline-stabilized triplex structures that create physical barriers to helicase advancement. Studies using triplex-forming oligonucleotides demonstrate that these structures can cause replication fork stalling, leading to the activation of DNA damage response pathways and potential fork collapse [27] [30].

Molecular Mechanisms of Replication Fork Collision

When replication forks encounter benzoquinoquinoxaline-stabilized triplex structures, several outcomes are possible depending on the stability of the triplex, the processivity of the replication machinery, and the availability of accessory factors that can resolve these structures. In many cases, initial fork stalling triggers the recruitment of specialized helicases capable of unwinding triplex DNA [12].

The ChlR1 (DDX11) helicase plays a particularly important role in resolving triplex structures encountered during DNA replication. This enzyme demonstrates specific triplex DNA unwinding activity and is essential for preventing replication fork collapse in the presence of benzoquinoquinoxaline-stabilized structures. Cells deficient in ChlR1 show increased sensitivity to benzoquinoquinoxaline treatment, with enhanced accumulation of DNA double-strand breaks [12].

The molecular dynamics of replication fork encounters with triplex structures involve complex protein-DNA interactions that can be modulated by benzoquinoquinoxaline binding. Single-molecule studies of bacterial replication forks reveal that the binding dynamics of core replication proteins change dramatically in response to replication obstacles, with increased exchange rates and altered stoichiometry [29] [31].

Topological Stress and Chromosome Stability

The formation of benzoquinoquinoxaline-stabilized triplex structures creates localized regions of altered DNA topology that can propagate topological stress throughout supercoiled domains. This stress can influence chromosome stability by affecting the formation of other DNA secondary structures and by altering the binding of topoisomerases and other DNA-binding proteins [10].

Large-scale chromatin domains spanning hundreds of kilobases can be influenced by localized changes in DNA supercoiling resulting from triplex formation. Fluorescence in situ hybridization studies reveal that domains containing triplex structures show altered compaction compared to neighboring regions, suggesting that benzoquinoquinoxaline effects can extend far beyond the immediate binding site [10].

The redistribution of superhelical stress following benzoquinoquinoxaline-induced triplex formation can create favorable conditions for the formation of other non-canonical DNA structures, including cruciforms, slipped-strand structures, and Z-DNA. These secondary structures can serve as additional sources of genomic instability and may contribute to the mutagenic effects observed in some benzoquinoquinoxaline treatment studies [10].

Replication Timing and Cell Cycle Effects

Benzoquinoquinoxaline treatment can alter the timing of DNA replication by affecting the accessibility of replication origins and the efficiency of replication fork progression. Flow cytometry analysis of treated cells reveals changes in the distribution of cells in different phases of the cell cycle, with some studies showing accumulation of cells in S-phase due to slowed replication [27].

The impact of benzoquinoquinoxaline on replication timing is particularly pronounced for DNA sequences containing multiple triplex-forming sites. These regions may require additional time for resolution of triplex structures, leading to delayed completion of replication and potential coordination issues with other cell cycle events [5] [30].

Studies of Friedreich's ataxia GAA- TTC repeat expansions demonstrate that benzoquinoquinoxaline can completely block the expansion process that normally occurs during DNA replication. This effect results from the stabilization of triplex structures that prevent the slipped-strand intermediates required for repeat expansion, effectively freezing the repeat length at its initial value [5] [6].

Plasmid Copy Number and Maintenance

The effects of benzoquinoquinoxaline on plasmid replication can influence the steady-state copy number of plasmid molecules in bacterial cells. However, most studies report that benzoquinoquinoxaline treatment at concentrations sufficient for triplex stabilization does not significantly affect overall plasmid abundance, suggesting that the replication machinery can eventually overcome triplex-mediated obstacles [2] [3].

The maintenance of plasmid copy number in the presence of benzoquinoquinoxaline likely reflects the activation of backup replication mechanisms and DNA repair pathways that can resolve triplex structures over time. Additionally, the transient nature of some triplex structures may allow replication to proceed during periods when the structures are temporarily destabilized [28].

Detailed analysis of plasmid replication kinetics reveals that while overall copy number may be maintained, the timing and efficiency of individual replication events can be significantly altered by benzoquinoquinoxaline treatment. This can lead to increased cell-to-cell variability in plasmid content and potential effects on gene expression that depend on plasmid dosage [26].

Implications for Chromosome Segregation

The topological effects of benzoquinoquinoxaline-stabilized triplex structures can extend beyond DNA replication to influence chromosome segregation during cell division. The altered superhelical density and the presence of stable protein-DNA complexes can interfere with the action of topoisomerases required for chromosome condensation and segregation [10].

Studies of bacterial chromosome segregation reveal that alterations in DNA supercoiling can affect the timing and efficiency of chromosome partitioning. The formation of stable triplex structures may create localized regions of altered topology that require additional processing before successful chromosome separation can occur [32].

XLogP3

4.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

383.17461031 g/mol

Monoisotopic Mass

383.17461031 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

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